molecular formula C17H18N4O5S B6538456 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021266-08-9

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538456
CAS No.: 1021266-08-9
M. Wt: 390.4 g/mol
InChI Key: BVDRGUBVYFJHSH-UHFFFAOYSA-N
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Description

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a unique chemical compound that has garnered attention in scientific research for its distinctive structure and potential applications. It is a heterocyclic compound featuring a benzofuran and oxadiazole ring system, and it showcases a promising profile in various fields including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structure and the biological system they interact with. Some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran derivatives have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds, and there is ongoing research into their synthesis, properties, and applications . Future research will likely continue to explore these compounds and their potential uses in medicine and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. Key steps often include:

  • Formation of Benzofuran: Starting from 2-hydroxybenzaldehyde, the benzofuran ring is synthesized through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3).

  • Oxadiazole Ring Formation:

  • Piperidine Carboxamide Integration: The final steps involve coupling the oxadiazole intermediate with methanesulfonylpiperidine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalysts.

Industrial Production Methods

In industrial settings, the production is scaled up through optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors may be employed to ensure consistent quality and efficiency. The use of automated systems for precise reagent addition and temperature control is crucial in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the benzofuran ring, leading to the formation of quinone derivatives.

  • Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

  • Substitution: The compound exhibits electrophilic and nucleophilic substitution reactions, enabling the modification of its functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.

Major Products Formed

  • Oxidation: Quinone derivatives

  • Reduction: Amine derivatives

  • Substitution: Varied depending on the substituent introduced, including halogenated compounds and other functionalized derivatives.

Scientific Research Applications

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide finds applications in several areas:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential as a bioactive molecule, particularly in antimicrobial and anticancer research.

  • Medicine: Investigated for its pharmacological properties, including enzyme inhibition and receptor binding activities.

  • Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Unique Features

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combined benzofuran and oxadiazole structures, which impart distinct chemical and biological properties.

List of Similar Compounds

  • N-[5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

  • N-[5-(1-Benzofuran-2-yl)-1,3,4-triazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

  • N-[5-(1-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Each of these similar compounds exhibits variations in their ring systems, leading to differences in their reactivity and applications.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-27(23,24)21-8-6-11(7-9-21)15(22)18-17-20-19-16(26-17)14-10-12-4-2-3-5-13(12)25-14/h2-5,10-11H,6-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDRGUBVYFJHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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